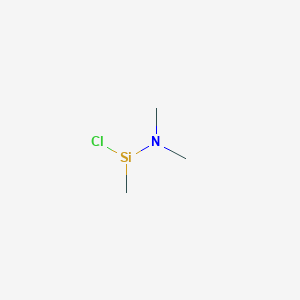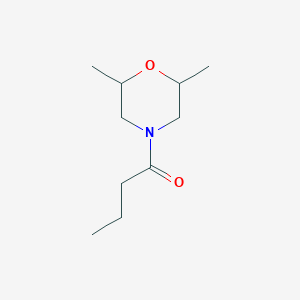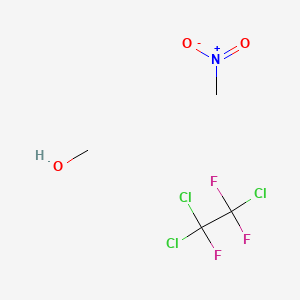
Valeric acid, 2-tetrahydrofurylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 2-tetrahydrofurylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular ester is formed from valeric acid and 2-tetrahydrofurylmethanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valeric acid, 2-tetrahydrofurylmethyl ester can be synthesized through the esterification of valeric acid with 2-tetrahydrofurylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Valeric acid+2-tetrahydrofurylmethanolH2SO4Valeric acid, 2-tetrahydrofurylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using continuous flow reactors and solid acid catalysts. These methods enhance the efficiency and yield of the esterification process. For example, the use of mesoporous catalysts like Al-SBA-15 supported with phosphotungstic acid (PTA) has shown high catalytic activity and selectivity towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions
Valeric acid, 2-tetrahydrofurylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-tetrahydrofurylmethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Valeric acid and 2-tetrahydrofurylmethanol.
Reduction: Valeric alcohol and 2-tetrahydrofurylmethanol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Valeric acid, 2-tetrahydrofurylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of valeric acid, 2-tetrahydrofurylmethyl ester primarily involves its hydrolysis to valeric acid and 2-tetrahydrofurylmethanol. The ester bond is cleaved by esterases or under acidic/basic conditions, releasing the parent acid and alcohol. These products can then participate in various biochemical pathways and exert their effects through interactions with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar to ethyl valerate but with a different alcohol component.
Valeric acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: A more complex ester of valeric acid with different chemical properties.
Uniqueness
Valeric acid, 2-tetrahydrofurylmethyl ester is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other valeric acid esters
Eigenschaften
CAS-Nummer |
5451-86-5 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl pentanoate |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
OEVTUVJILMZZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


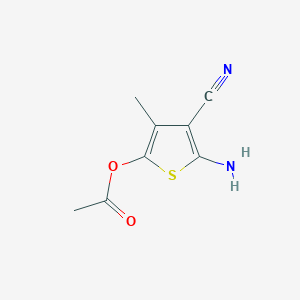
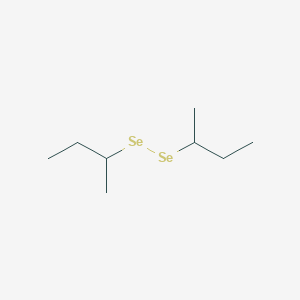

![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
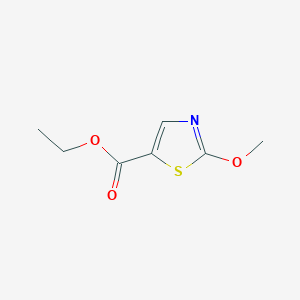
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
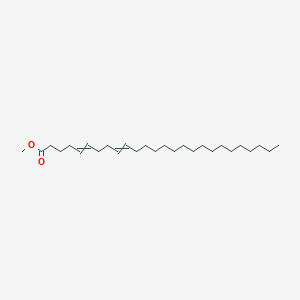
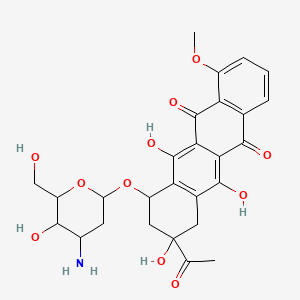
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)
